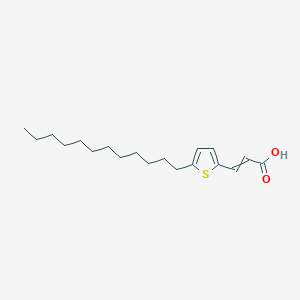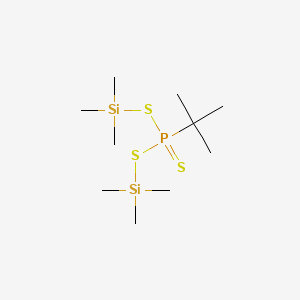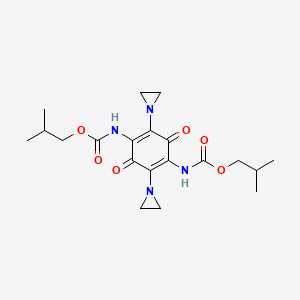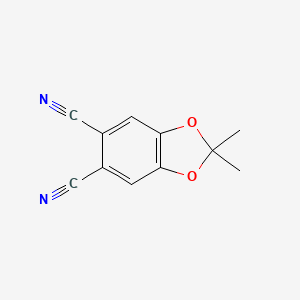
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzodioxole, characterized by the presence of two nitrile groups at the 5 and 6 positions and two methyl groups at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-benzodioxole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired dicarbonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles like amines or alcohols replace the nitrile groups, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
科学的研究の応用
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-benzodioxole: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Contains methoxy groups and an aldehyde group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile is unique due to the presence of both nitrile and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
114414-26-5 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-benzodioxole-5,6-dicarbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-11(2)14-9-3-7(5-12)8(6-13)4-10(9)15-11/h3-4H,1-2H3 |
InChIキー |
QJCKEWNNKHZPMT-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C(=C2)C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14298376.png)
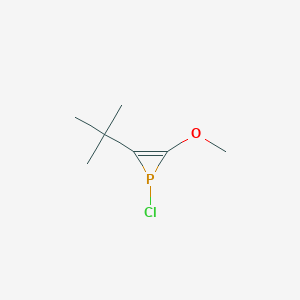
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
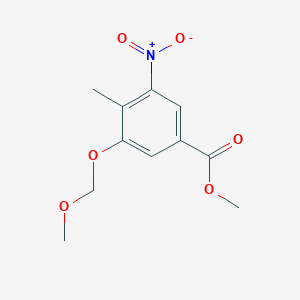
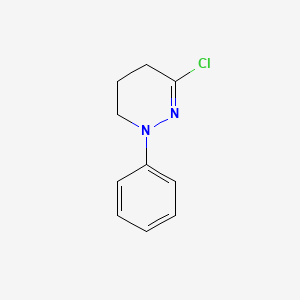
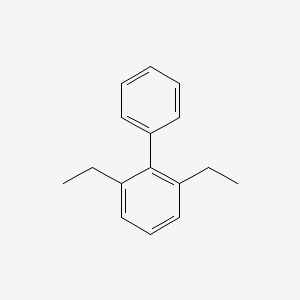
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)

